醋酰他达拉非

描述

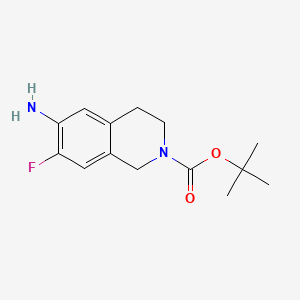

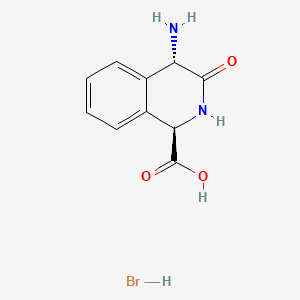

Acetaminotadalafil is an impurity of Tadalafil, which is an inhibitor of phosphodiesterase 5 and could be used in the treatment of erectile dysfunction . It has a molecular formula of C23H17N4O5 .

Molecular Structure Analysis

The molecular structure of Acetaminotadalafil is complex and requires advanced tools for analysis. Molecular dynamics simulations and structural analysis are commonly used to decipher the functional impact of molecular structures .科学研究应用

勃起功能障碍的治疗

醋酰他达拉非是他达拉非的衍生物,已广泛用于治疗勃起功能障碍 (ED)。 研究表明,每天服用他达拉非可以消除性交前服药的尴尬,增强男性自信,避免伴侣之间的心理障碍 .

长期疗效和耐受性

对每天服用他达拉非与按需服用他达拉非治疗 ED 男性患者的长期疗效和耐受性的荟萃分析显示,在至少 24 周的治疗后,每天服用他达拉非在勃起功能国际指数 - 勃起功能 (IIEF-EF)、SEP2 和 SEP3 方面比按需服用他达拉非有更大的改善 .

勃起功能障碍的联合治疗

他达拉非等磷酸二酯酶 5 型 (PDE5) 抑制剂联合其他公认的治疗方法(包括他达拉非、低强度体外冲击波治疗 (Li-ESWT)、真空勃起装置或抗氧化剂)进行联合治疗与勃起功能国际指数 (IIEF) 评分衡量的症状统计学上显著改善相关,且不良反应无增加 .

安全性及不良反应

在安全性方面,与每天服用他达拉非相比,按需服用他达拉非出现任何治疗出现的不良事件 (AE) 的发生率更高,但在其他方面,包括因 AE 停药、肌痛、背痛、头痛、消化不良和鼻咽炎,两种治疗之间无显著差异 .

联合治疗研究的潜力

科学文献中存在空白,同时缺乏比较各种治疗组合的随机临床试验。 联合短效和长效 PDE5 抑制剂进行联合治疗可能具有累加效应,应予以考虑,即使作为一线初始策略 .

未来的研究方向

荟萃分析中纳入的研究质量存在缺陷,主要是他达拉非剂量和 ED 严重程度的差异 . 这表明未来需要更严格和标准化的研究。

安全和危害

作用机制

Target of Action

Acetaminotadalafil is a structural analog of tadalafil , which is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of tadalafil . This enzyme plays a crucial role in regulating the concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

As a PDE5 inhibitor, acetaminotadalafil likely prevents the degradation of cGMP by PDE5 . This action increases the levels of cGMP, leading to smooth muscle relaxation . This mechanism is particularly relevant in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Biochemical Pathways

The primary biochemical pathway affected by acetaminotadalafil is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. The cGMP then triggers smooth muscle relaxation. By inhibiting PDE5, acetaminotadalafil prevents the breakdown of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

Considering its structural similarity to tadalafil, it may share similar absorption, distribution, metabolism, and excretion (adme) properties . Tadalafil is absorbed rapidly after oral administration and is distributed widely in the body . It is metabolized primarily by the liver enzyme CYP3A4 and is excreted in the feces and urine .

Result of Action

The molecular effect of acetaminotadalafil is the inhibition of PDE5, leading to an increase in cGMP levels . The cellular effect is the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of acetaminotadalafil. Factors such as diet, co-administration with other drugs, and exposure to environmental chemicals can affect the metabolism of acetaminotadalafil . For example, certain foods or drugs can inhibit or induce CYP3A4, the primary enzyme responsible for the metabolism of tadalafil, which could potentially affect the metabolism of acetaminotadalafil .

属性

IUPAC Name |

N-[(2R,8R)-2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-12(28)25-26-10-20(29)27-17(23(26)30)9-15-14-4-2-3-5-16(14)24-21(15)22(27)13-6-7-18-19(8-13)32-11-31-18/h2-8,17,22,24H,9-11H2,1H3,(H,25,28)/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILQBHOQBZMPG-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347647 | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446144-71-3 | |

| Record name | Acetaminotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTF06O4T7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)